molecular formula C3H4Br2N2S B1382823 5-(Bromomethyl)-1,2,3-thiadiazole hydrobromide CAS No. 1803604-18-3

5-(Bromomethyl)-1,2,3-thiadiazole hydrobromide

Cat. No. B1382823
CAS RN: 1803604-18-3
M. Wt: 259.95 g/mol
InChI Key: INWWFKBHADGZQO-UHFFFAOYSA-N
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Description

Bromomethyl compounds are generally used as intermediates in organic synthesis due to their high reactivity . They often serve as building blocks in the synthesis of various pharmaceuticals and complex organic molecules .


Synthesis Analysis

While specific synthesis methods for “5-(Bromomethyl)-1,2,3-thiadiazole hydrobromide” are not available, bromomethyl compounds are typically synthesized through bromination reactions . For instance, 5-methyl-3-(bromomethyl)pyridine hydrobromide has been synthesized from 5-methylnicotinic acid with a 65.9% overall yield .


Molecular Structure Analysis

The molecular structure of bromomethyl compounds generally consists of a carbon-bromine bond, which is highly reactive and can participate in various chemical reactions .


Chemical Reactions Analysis

Bromomethyl compounds are often used in substitution reactions due to the high reactivity of the carbon-bromine bond . They can react with a variety of nucleophiles, leading to the formation of new carbon-carbon, carbon-oxygen, or carbon-nitrogen bonds .


Physical And Chemical Properties Analysis

The physical and chemical properties of bromomethyl compounds can vary widely depending on their specific structure . They are typically solid at room temperature and are often sensitive to light and moisture .

Scientific Research Applications

Synthesis and Chemical Reactions

5-(Bromomethyl)-1,2,3-thiadiazole hydrobromide has been utilized in various synthetic and chemical reaction studies. For instance, Mataka, Kurisu, Takahashi, and Tashiro (1984) described the preparation of bromomethyl-1,2,5-thiadiazoles by bromination of methyl-1,2,5-thiadiazoles using N-bromosuccinimide in refluxing carbon tetrachloride (Mataka et al., 1984). Similarly, Maadadi, Pevzner, and Petrov (2016) studied the reactions of ethyl 2-bromomethyl-5-(1,2,3-thiadiazol-4-yl)furan-3-carboxylate with various nucleophiles, exploring the substitution and retention of the furylthiadiazole fragment (Maadadi et al., 2016).

Antiviral and Fungicidal Activities

The compound has shown potential in the development of novel pesticides with diverse biological activities. Zheng, Mi, Fan, Zuo, Zhang, Wang, and Yang (2010) synthesized 5-methyl-1,2,3-thiadiazoles using Ugi reaction and evaluated their fungicidal and antivirus activities, demonstrating significant potential in these areas (Zheng et al., 2010).

Antimicrobial Activity

The antimicrobial properties of 1,2,3-thiadiazole derivatives have also been a focus of research. Al-Smadi, Mansour, Mahasneh, Khabour, Masadeh, and Alzoubi (2019) synthesized new derivatives and found them highly active against various pathogenic microbes (Al-Smadi et al., 2019).

Corrosion Inhibition

The use of thiadiazole derivatives in corrosion inhibition has been explored as well. Attou, Tourabi, Benikdes, Benali, Ouici, Benhiba, Zarrouk, Jama, and Bentiss (2020) investigated 2-amino-5-(2-methoxyphenyl)-1,3,4-thiadiazole as a novel corrosion inhibitor for mild steel in an acidic environment, showing significant corrosion protection performance (Attou et al., 2020).

Safety and Hazards

Bromomethyl compounds can be hazardous. They are typically classified as dangerous due to their reactivity and potential for causing skin and eye irritation . Proper safety measures should be taken when handling these compounds, including the use of personal protective equipment .

Future Directions

Bromomethyl compounds, due to their high reactivity, are promising candidates for the development of new synthetic methods and the production of complex organic molecules . They are also important intermediates in the synthesis of various pharmaceuticals .

properties

IUPAC Name

5-(bromomethyl)thiadiazole;hydrobromide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H3BrN2S.BrH/c4-1-3-2-5-6-7-3;/h2H,1H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

INWWFKBHADGZQO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(SN=N1)CBr.Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H4Br2N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.95 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(Bromomethyl)-1,2,3-thiadiazole hydrobromide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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